1-Boc-4-piperidone

Catalog No.
S753474
CAS No.
79099-07-3
M.F
C10H17NO3
M. Wt
199.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Boc-4-piperidone

CAS Number

79099-07-3

Product Name

1-Boc-4-piperidone

IUPAC Name

tert-butyl 4-oxopiperidine-1-carboxylate

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-8(12)5-7-11/h4-7H2,1-3H3

InChI Key

ROUYFJUVMYHXFJ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(=O)CC1

Synonyms

4-Oxo-1-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester; 1,1-Dimethylethyl 4-Oxo-1-piperidinecarboxylate; 1-(tert-Butoxycarbonyl)-4-oxopiperidine;

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)CC1

Precursor in Organic Synthesis:

1-Boc-4-piperidone is a valuable intermediate used in the synthesis of various organic molecules, particularly those containing the piperidine ring. This ring structure is present in many biologically active compounds, including pharmaceuticals and agrochemicals []. Studies have shown its application in the synthesis of:

  • Piperidinyl-substituted lactams: These are cyclic amides with potential applications as anticonvulsant and antibacterial agents [].
  • Nitrogen-containing heterocycles: These are ring structures containing nitrogen atoms, which are found in various biologically active molecules [].

Building Block for Ligand Design:

The functional groups present in 1-Boc-4-piperidone make it a versatile building block for designing ligands, which are molecules that bind to specific receptors. These ligands can be used in various research applications, including:

  • Drug discovery: By designing ligands that bind to specific targets, researchers can potentially develop new therapeutic agents [].
  • Material science: Ligands can be used to create functional materials with desired properties, such as sensors or catalysts [].

1-Boc-4-piperidone, also known as N-Boc-4-piperidone, is a chemical compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the piperidone structure. Its molecular formula is C₁₀H₁₇NO₃, and it features a piperidine ring with a ketone functional group at the 4-position. This compound is significant in organic synthesis, particularly in the pharmaceutical industry, due to its role as a precursor in the synthesis of various biologically active molecules, including potent analgesics like fentanyl and its analogues .

Typical for piperidones. These include:

  • Reduction Reactions: It can be reduced to yield 4-piperidone using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Condensation Reactions: The compound can undergo condensation with hydrazine to form hydrazones, which can further react to produce pyrazoles and other nitrogen-containing heterocycles .
  • Nucleophilic Substitution: The Boc group can be removed under acidic conditions, allowing for nucleophilic substitution reactions at the nitrogen atom.

The synthesis of 1-Boc-4-piperidone typically involves several methods:

  • Boc Protection: Starting from 4-piperidone, the nitrogen atom is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
  • Michael Addition: In some synthetic routes, 1-Boc-4-piperidone can be synthesized via a Michael addition reaction involving piperidinones and appropriate Michael acceptors .
  • Hydrazine Reaction: As outlined in patent literature, 1-Boc-4-piperidone can react with hydrazine hydrate to form various derivatives through reduction and subsequent condensation reactions .

1-Boc-4-piperidone finds applications primarily in:

  • Pharmaceutical Synthesis: It serves as a key intermediate in producing opioid analgesics like fentanyl.
  • Research: Utilized in medicinal chemistry for developing new drugs due to its versatile reactivity.

Additionally, it is used in academic research settings to explore new synthetic methodologies involving piperidine derivatives .

Interaction studies involving 1-Boc-4-piperidone focus largely on its derivatives and their interactions with biological targets. Given that many derivatives are related to opioid receptors, studies often assess their binding affinities and functional activities compared to other opioids. The interactions are crucial for understanding the pharmacodynamics of compounds derived from 1-Boc-4-piperidone and their potential therapeutic effects or risks associated with abuse .

Several compounds share structural similarities with 1-Boc-4-piperidone, notably:

Compound NameStructure TypeUnique Features
4-PiperidonePiperidine derivativeDirect precursor for fentanyl without protective groups
N-Boc-3-piperidonePiperidine derivativeSimilar protective group but different substitution pattern
N,N-Dimethyl-4-piperidonePiperidine derivativeContains dimethyl groups affecting steric properties

Uniqueness of 1-Boc-4-Piperidone

1-Boc-4-piperidone is unique due to its Boc protection which enhances stability during reactions and facilitates selective transformations. This feature makes it particularly valuable in synthesizing complex molecules while minimizing unwanted side reactions.

XLogP3

0.6

GHS Hazard Statements

Aggregated GHS information provided by 9 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 9 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 6 of 9 companies with hazard statement code(s):;
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (83.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

79099-07-3

Dates

Modify: 2023-08-15

Explore Compound Types